molecular formula C17H16N6 B3896035 1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

カタログ番号: B3896035
分子量: 304.3 g/mol
InChIキー: LKZIDKOXSNEJEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a fused heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a benzyl group and at the 4-position with a 3,5-dimethylpyrazole moiety. This scaffold is recognized as a purine isostere, enabling interactions with kinase hinge regions (e.g., hydrogen bonding with residues like Cys 694 in FLT3) . Its design leverages the pyrazolo[3,4-d]pyrimidine framework's rigidity and planar structure, which enhances binding affinity and selectivity in therapeutic targets, particularly in oncology (e.g., FLT3, EGFR inhibition) .

特性

IUPAC Name

1-benzyl-4-(3,5-dimethylpyrazol-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c1-12-8-13(2)23(21-12)17-15-9-20-22(16(15)18-11-19-17)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZIDKOXSNEJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazole ring: This can

類似化合物との比較

Core Scaffold Variations

Pyrazolo-pyrimidine derivatives differ in ring fusion positions and substituents, leading to distinct pharmacological profiles:

Compound Class Core Structure Frequency in Drug Design Key Applications Reference
1H-Pyrazolo[3,4-d]pyrimidine Pyrazole fused at 3,4-d position Most common (148 compounds) FLT3/EGFR inhibition, antiviral
Pyrazolo[1,5-a]pyrimidine (PR08) Pyrazole fused at 1,5-a position 41 compounds Anti-inflammatory, kinase inhibition
1H-Pyrazolo[3,4-b]pyrimidine (PR13) Pyrazole fused at 3,4-b position 35 compounds Anticancer, antimicrobial

Key Insight : The 3,4-d fusion in the target compound maximizes steric compatibility with kinase ATP-binding pockets, whereas 1,5-a or 3,4-b fused analogs exhibit reduced potency in FLT3/EGFR models .

Substituent Effects on Activity

Substituents at the 1- and 4-positions critically modulate potency and selectivity:

Compound 1-Position Substituent 4-Position Substituent IC50 (FLT3/EGFR) Key Finding Reference
Target Compound Benzyl 3,5-Dimethyl-1H-pyrazol-1-yl ~0.4 µM (FLT3) Optimal hydrophobic interaction
4-Hydrazinyl-6-methyl-1-phenyl derivative Phenyl Hydrazinyl 1.2 µM (EGFR) Moderate activity; limited solubility
7_3d3 (FLT3 inhibitor) - Halogenated benzene (hydrophobic) 0.4 µM (FLT3) Enhanced potency via hydrophobic R2
Compound 5b (Antiviral) - Para-electron-withdrawing group Low µM (ZIKV) Improved antiviral activity

Key Insights :

  • Benzyl vs. Phenyl : The benzyl group in the target compound enhances lipophilicity and membrane permeability compared to phenyl analogs .
  • 3,5-Dimethylpyrazole : This substituent balances steric bulk and electron-donating effects, improving hinge-region interactions in kinases .
  • Halogenated Substituents : Hydrophobic groups (e.g., in 7_3d3) boost FLT3 inhibition by occupying hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。